molecular formula C11H14F3N3O8 B14754364 beta-Pyrazofurin Trifluoroacetic Acid Salt

beta-Pyrazofurin Trifluoroacetic Acid Salt

Cat. No.: B14754364
M. Wt: 373.24 g/mol
InChI Key: KPWAVLUAUDDVAZ-IENIAZJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Pyrazofurin Trifluoroacetic Acid Salt involves the reaction of pyrazofurin with trifluoroacetic acid. The reaction typically occurs under controlled conditions to ensure the purity and stability of the final product. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as crystallization and chromatography to remove impurities and obtain the final product in a solid state .

Chemical Reactions Analysis

Types of Reactions: Beta-Pyrazofurin Trifluoroacetic Acid Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazofurin derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Beta-Pyrazofurin Trifluoroacetic Acid Salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of beta-Pyrazofurin Trifluoroacetic Acid Salt involves the inhibition of specific enzymes and molecular pathways. The compound targets ribonucleotide reductase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, this compound disrupts the production of deoxyribonucleotides, thereby inhibiting viral replication and tumor cell growth .

Comparison with Similar Compounds

Comparison: Beta-Pyrazofurin Trifluoroacetic Acid Salt is unique due to the presence of the trifluoroacetic acid group, which enhances its solubility and stability compared to other derivatives. This makes it particularly useful in biochemical research and industrial applications .

Properties

Molecular Formula

C11H14F3N3O8

Molecular Weight

373.24 g/mol

IUPAC Name

3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H13N3O6.C2HF3O2/c10-9(17)4-6(15)3(11-12-4)8-7(16)5(14)2(1-13)18-8;3-2(4,5)1(6)7/h2,5,7-8,13-16H,1H2,(H2,10,17)(H,11,12);(H,6,7)/t2-,5-,7-,8+;/m1./s1

InChI Key

KPWAVLUAUDDVAZ-IENIAZJESA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)C2=NNC(=C2O)C(=O)N)O)O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C(C1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.